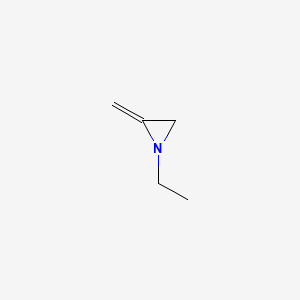

Aziridine, 1-ethyl-2-methylene-

Description

Significance of Aziridines in Organic Synthesis and Heterocycle Construction

Aziridines are prized building blocks in the synthesis of complex nitrogenous compounds. rsc.org Their ability to react with a broad range of nucleophiles leads to the formation of valuable products such as amino alcohols, diamines, and unnatural amino acids. Furthermore, aziridines serve as precursors for the construction of larger, more complex heterocyclic systems. Through ring-expansion reactions, they can be transformed into other heterocycles like azetidines, pyrrolidines, and piperidines, which are prevalent motifs in biologically active molecules. The stereochemistry of the starting aziridine (B145994) is often faithfully transferred to the product, making them invaluable in asymmetric synthesis.

Unique Structural Features and Reactivity of Methyleneaziridines

Methyleneaziridines represent a special subclass of aziridines characterized by the presence of an exocyclic double bond. This structural feature introduces additional strain into the already taut three-membered ring. Computational studies have shown that the strain energy of 2-methyleneaziridine is significantly higher than that of the parent aziridine, by approximately 12–13 kcal/mol. nih.gov This increased strain energy, coupled with the reactivity of the exocyclic π-bond, imparts unique chemical properties to methyleneaziridines, making them highly reactive and prone to transformations that are not readily observed with their saturated counterparts.

The introduction of an sp²-hybridized carbon atom into the aziridine ring also influences its electronic properties. There is a weak conjugation between the π-electrons of the double bond and the lone pair of electrons on the nitrogen atom. This interaction can affect the bond lengths and the rate of nitrogen inversion, further contributing to the distinct reactivity of these compounds. nih.gov

Overview of Research Trajectories for Aziridine, 1-ethyl-2-methylene- and its Analogues

Research into "Aziridine, 1-ethyl-2-methylene-" and its analogues has primarily focused on harnessing their unique reactivity for the synthesis of novel molecular structures. Early studies laid the groundwork by demonstrating their susceptibility to both ring-opening and cycloaddition reactions. For instance, the reaction of 1-ethyl-2-methyleneaziridine with acids leads to the cleavage of the C-N bond of the ring, while its reaction with electron-deficient alkenes results in the formation of spirocyclic compounds.

More recent research trajectories have explored the influence of different substituents on the nitrogen atom and the methylene (B1212753) group, aiming to modulate the reactivity and selectivity of these transformations. The development of stereoselective reactions involving chiral methyleneaziridines has also been a significant area of investigation, with the goal of producing enantiomerically enriched products. Furthermore, the potential of methyleneaziridines as precursors to more complex heterocyclic systems continues to be an active area of research, with ongoing efforts to expand their synthetic utility.

Detailed Research Findings

The reactivity of "Aziridine, 1-ethyl-2-methylene-" has been demonstrated in several key transformations, highlighting its utility as a synthetic intermediate.

Ring-Opening Reactions

The high ring strain of methyleneaziridines makes them susceptible to ring-opening reactions under acidic conditions. For example, the treatment of "Aziridine, 1-ethyl-2-methylene-" with hydrochloric acid results in the opening of the aziridine ring to produce chloroacetone (B47974). nih.gov This transformation proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of the chloride ion on the C3 carbon of the aziridinium (B1262131) intermediate. The resulting chloroacetone can be isolated as its 2,4-dinitrophenylhydrazone derivative. nih.gov

| Reactant | Reagent | Product | Reaction Type |

| Aziridine, 1-ethyl-2-methylene- | Hydrochloric Acid | Chloroacetone | Acid-catalyzed ring-opening |

Cycloaddition Reactions

The exocyclic double bond of "Aziridine, 1-ethyl-2-methylene-" can participate in cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (B109619) (TCNE). This reaction, when carried out in refluxing acetone (B3395972), yields the corresponding spiroadduct in 60% yield. nih.gov This transformation showcases the ability of the methylene group to act as a two-carbon component in the construction of new ring systems.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| Aziridine, 1-ethyl-2-methylene- | Tetracyanoethylene | Acetone | Reflux | 1-Ethyl-4,4,5,5-tetracyanospiro[aziridine-2,1'-cyclobutane] | 60% |

Structure

2D Structure

3D Structure

Properties

CAS No. |

872-39-9 |

|---|---|

Molecular Formula |

C5H9N |

Molecular Weight |

83.13 g/mol |

IUPAC Name |

1-ethyl-2-methylideneaziridine |

InChI |

InChI=1S/C5H9N/c1-3-6-4-5(6)2/h2-4H2,1H3 |

InChI Key |

UZMGEBBPHWTIPS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC1=C |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of Methyleneaziridines

Aziridine (B145994) Ring-Opening Reactions

The high ring strain of the aziridine core, estimated to be 12–13 kcal mol⁻¹ higher than that of a non-methylenated aziridine, is a primary driver for its reactivity. nih.gov This inherent strain facilitates ring-opening reactions through various pathways, providing access to synthetically useful building blocks.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the aziridine ring is a common and versatile transformation of methyleneaziridines. The regioselectivity of this attack is influenced by the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions.

The nitrogen atom of the aziridine ring can be protonated by Brønsted acids, which activates the ring for nucleophilic attack. This protonation is followed by the addition of a nucleophile, leading to the cleavage of the N-C3 bond. For instance, the treatment of 1-ethyl-2-methyleneaziridine with hydrochloric acid results in the formation of chloroacetone (B47974), isolated as its 2,4-dinitrophenylhydrazone derivative. nih.govrsc.org Similarly, hydrolysis with aqueous sulfuric acid in the presence of 2,4-dinitrophenylhydrazine (B122626) yields an osazone. nih.govrsc.org

These reactions highlight the susceptibility of the protonated methyleneaziridine to nucleophilic attack at the C3 position, leading to the formation of acyclic products.

Organometallic reagents can act as both promoters and nucleophiles in the ring-opening of methyleneaziridines. The reaction often proceeds through the formation of a metalloenamine intermediate, which can then be trapped by an electrophile in multicomponent reactions. rsc.org This strategy allows for the construction of complex molecular architectures from simple starting materials.

A notable example is the dimerization of tert-butyl-2-methyleneaziridine upon treatment with butyllithium/TMEDA. rsc.org This reaction involves the initial formation of a 2-lithiated methyleneaziridine, which then acts as a nucleophile, attacking another molecule of the starting material to yield a dimeric product after a series of steps including ring-opening and intramolecular cyclization. rsc.org

Lewis acids can coordinate to the nitrogen atom of the aziridine ring, activating it towards nucleophilic attack. This activation strategy has been employed in various synthetic transformations. For example, BF₃·OEt₂ has been used to promote the reaction of methyleneaziridines bearing an indole (B1671886) nucleus with alcohols. rsc.org This process generates an iminium ion intermediate that undergoes a subsequent Pictet-Spengler cyclization to furnish substituted tetrahydro-β-carbolines. rsc.org The choice of Lewis acid can be crucial for the outcome of the reaction.

The regioselectivity of nucleophilic ring-opening reactions of aziridines is a critical aspect, determining the final product structure. The attack can occur at either the C2 (methylene-bearing) or C3 carbon of the aziridine ring. nih.gov This regioselectivity is influenced by several factors, including the nature of the substituents on the aziridine ring, the nucleophile, and the presence of activating agents like Lewis acids. nih.govnih.gov

In many cases of nucleophilic attack on activated aziridines, the reaction proceeds via an S_N2 mechanism. libretexts.org Steric hindrance plays a significant role, with the nucleophile preferentially attacking the less substituted carbon. libretexts.orgyoutube.com For methyleneaziridines, this would generally favor attack at the C3 position.

However, under acidic conditions where the reaction may have more S_N1 character, the nucleophile may attack the more substituted carbon that can better stabilize a partial positive charge. libretexts.org The stereochemistry of the starting aziridine is often transferred to the product in these reactions, indicating a stereospecific process. For instance, the stereochemistry of multicomponent reactions involving methyleneaziridines can be effectively controlled by the substituents on the nitrogen atom. rsc.org

The following table summarizes the regioselectivity observed in selected ring-opening reactions of aziridines.

| Aziridine Derivative | Reagent/Catalyst | Nucleophile | Major Attack Site | Product Type |

| 1-Ethyl-2-methyleneaziridine | HCl | Cl⁻ | C3 | Chloroacetone derivative nih.govrsc.org |

| tert-Butyl-2-methyleneaziridine | BuLi/TMEDA | Lithiated aziridine | C2 | Dimer rsc.org |

| Indole-tethered methyleneaziridine | BF₃·OEt₂ | Alcohol | C2 | Tetrahydro-β-carboline rsc.org |

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals are powerful catalysts for a variety of transformations involving aziridines, including ring-opening reactions. mdpi.com These reactions often proceed through mechanisms distinct from traditional nucleophilic substitution and can offer unique reactivity and selectivity.

Palladium-catalyzed reactions have been reported for the ring expansion of methyleneaziridines with carbon monoxide to form 3-methyleneazetidin-2-ones, proceeding via N-C2 bond cleavage. nih.gov Nickel catalysts, such as Ni(COD)₂, have been utilized in the synthesis of pyrroles from methyleneaziridines and diynes. nih.gov Interestingly, the choice of ligand on the nickel catalyst can divert the reaction pathway to produce fused anilines. nih.gov The proposed mechanism involves an oxidative cyclization to form a nickelacyclopentene intermediate, followed by a β-carbon elimination. nih.gov

These transition metal-catalyzed reactions significantly expand the synthetic utility of methyleneaziridines, providing access to a diverse range of heterocyclic structures.

Palladium-Catalyzed Ring-Opening

Palladium catalysts are effective in promoting the ring-opening of vinyl aziridines. nih.gov These reactions often proceed through a dynamic kinetic asymmetric transformation (DYKAT), which can convert racemic starting materials into enantioenriched products with a theoretical yield of up to 100%. nih.gov In this process, both enantiomers of the starting vinyl aziridine are converted into a single, optically active product. nih.gov The use of nitrogen heterocycles as nucleophiles in these palladium-catalyzed asymmetric allylic alkylations has been explored, leading to the formation of N-alkylated branched products with high chemo-, regio-, and enantioselectivity. nih.gov

Copper-Catalyzed Ring-Opening

Copper catalysts are also widely used to facilitate the ring-opening of aziridines. mdpi.comdntb.gov.uafrontiersin.orgnih.gov These reactions can proceed with various nucleophiles, including imines and isocyanates, to produce substituted imidazolidines and imidazolidinones. frontiersin.orgnih.gov The reaction mechanism typically involves the coordination of the aziridine to the copper catalyst, followed by a nucleophilic attack that opens the aziridine ring and subsequent cyclization to form the final product. frontiersin.orgnih.gov Copper-catalyzed borylative ring-opening reactions of alkyl aziridines have also been developed, providing access to functionalized β-aminoboronates. mdpi.com

Ring-Opening Cross-Coupling Reactions

Ring-opening cross-coupling reactions of aziridines provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Transition metal catalysts, including palladium and nickel, are often employed in these transformations. acs.org For instance, palladium-catalyzed reductive cross-coupling of aziridines with aryl boronic acids or aryl iodides has been reported. acs.org Similarly, nickel-catalyzed Negishi alkylations and cross-electrophilic ring-opening reactions of aziridines have been developed. acs.org These reactions offer a versatile approach to synthesize a variety of substituted amine derivatives.

Generation of Reactive Intermediates via Ring-Opening (e.g., Metalloenamines, Aziridinium (B1262131) Ions)

The ring-opening of methyleneaziridines can lead to the formation of valuable reactive intermediates, such as metalloenamines and aziridinium ions.

In the presence of an organometallic promoter, such as a Grignard reagent with a copper catalyst, methyleneaziridines can be ring-opened to form metalloenamines. nih.gov These intermediates can then react with various electrophiles in multicomponent reactions to produce a wide range of ketimines, which can be further hydrolyzed to ketones. nih.gov

Aziridinium ions are another important class of reactive intermediates generated from aziridines. nih.govrsc.orgnih.gov These ions can be formed by the addition of an external electrophile to the nitrogen atom of the aziridine ring. nih.gov The resulting N-acylaziridinium or N-alkylaziridinium ions are susceptible to nucleophilic attack, leading to ring-opened products. nih.govrsc.orgnih.gov For example, the reaction of 1-ethyl-2-methyleneaziridine with hydrochloric acid leads to the formation of chloroacetone through the protonation of the nitrogen atom and subsequent nucleophilic attack by the chloride ion. nih.gov Bicyclic aziridinium ions can also be generated through the intramolecular displacement of a leaving group in a side chain by the aziridine nitrogen. nih.gov

Cycloaddition Reactions of Methyleneaziridines

The exocyclic double bond of methyleneaziridines allows them to participate in various cycloaddition reactions, expanding their synthetic utility.

Intermolecular [2+2] Cycloadditions (e.g., with Electron-Deficient Alkenes like Tetracyanoethylene)

Methyleneaziridines can undergo intermolecular [2+2] cycloaddition reactions with electron-deficient alkenes. A classic example is the reaction of 1-ethyl-2-methyleneaziridine with tetracyanoethylene (B109619) (TCNE) in refluxing acetone (B3395972), which results in the formation of a spiroadduct in good yield. nih.gov This reactivity highlights the ability of the exocyclic double bond to act as a dienophile in cycloaddition reactions.

Formal [3+1] Ring Expansions to Azetidines

A significant transformation of methyleneaziridines is their formal [3+1] ring expansion to yield highly substituted methylene (B1212753) azetidines. nih.gov This reaction can be achieved by reacting strained bicyclic methyleneaziridines with rhodium-bound carbenes. nih.gov The reaction is believed to proceed through an ylide-type mechanism, where the strain of the methyleneaziridine ring promotes a ring-opening/ring-closing cascade. nih.gov This method provides an efficient route to azetidine (B1206935) scaffolds, which are important four-membered nitrogen heterocycles in medicinal chemistry. nih.gov

| Reaction Type | Catalyst/Reagent | Product | Ref |

| Palladium-Catalyzed Ring-Opening | Palladium catalyst, Nitrogen heterocycle | N-alkylated branched products | nih.gov |

| Copper-Catalyzed Ring-Opening | Copper catalyst, Imine/Isocyanate | Substituted imidazolidine/imidazolidinone | frontiersin.orgnih.gov |

| Ring-Opening Cross-Coupling | Palladium/Nickel catalyst, Aryl boronic acid/Aryl iodide | Substituted amines | acs.org |

| Metalloenamine Formation | Grignard reagent, Copper catalyst | Metalloenamine | nih.gov |

| Aziridinium Ion Formation | Acid (e.g., HCl) | Ring-opened products (e.g., chloroacetone) | nih.gov |

| [2+2] Cycloaddition | Tetracyanoethylene | Spiroadduct | nih.gov |

| [3+1] Ring Expansion | Rhodium-bound carbene | Methylene azetidine | nih.gov |

[3+2] Cycloadditions (e.g., to Cyclopentylidenamines, Pyrroles)

Methyleneaziridines can function as three-atom components in [3+2] cycloaddition reactions, providing access to five-membered heterocyclic rings. These reactions often proceed through the formation of an azomethine ylide intermediate, which then reacts with a dipolarophile.

One notable example is the catalytic cycloaddition of 2-methyleneaziridines with 1,1-dicyanoalkenes. nih.gov This reaction, effectively catalyzed by dibutyltin (B87310) diiodide (Bu2SnI2), leads to the formation of cyclopentylidenamines. nih.gov The proposed mechanism involves a C-attack from the 2-methyleneaziridine onto the dicyanoalkene. nih.gov

Furthermore, visible-light-mediated photocatalysis has emerged as a powerful tool for promoting [3+2] cycloadditions of aziridines. These reactions can proceed rapidly and with high atom economy, using aziridines as masked ylides that react with various dipolarophiles to yield a wide array of structurally diverse products. rsc.org Mechanistic studies suggest that the reaction is driven by the in situ generation of a reactive ylide through consecutive electron-transfer processes. rsc.org An aerobic cascade process can even lead to the formation of pyrrole (B145914) derivatives. rsc.org

The scope of [3+2] cycloadditions extends to reactions with arynes and oxaziridines for the synthesis of dihydrobenzisoxazoles, and the use of chiral aziridine-functionalized organophosphorus compounds as catalysts for asymmetric variants of this transformation. nih.govnih.gov These catalytic systems, often employing copper triflate and a chiral ligand, can produce multiple diastereomeric products with varying degrees of enantioselectivity. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Methyleneaziridines and 1,1-dicyanoalkenes | Bu2SnI2 | Cyclopentylidenamines | nih.gov |

| Aziridines and various dipolarophiles | Organic photocatalyst, visible light | Diverse five-membered heterocycles | rsc.org |

| Arynes and oxaziridines | CsF, Na2CO3 | Dihydrobenzisoxazoles | nih.gov |

| trans-β-nitrostyrene and ethyl imino ester | Copper triflate, chiral aziridine-phosphine ligand, DBU | Enantiomerically enriched pyrrolidines | nih.gov |

[3+3] Ring Expansions to Piperidines

A significant transformation of aziridines is their [3+3] ring expansion to form six-membered piperidine (B6355638) rings. A novel approach involves the reaction between a bicyclic aziridine and a rhodium-supported vinyl carbene, generated from a vinyl diazoester. springernature.com This intermolecular ring expansion proceeds through the formation of an aziridinium ylide intermediate. springernature.com The inherent ring strain and the positive charge on the nitrogen atom of this intermediate drive a pseudo- nih.govspringernature.com-sigmatropic rearrangement, leading to the formation of a dehydropiperidine scaffold. springernature.com This method is notable for its ability to construct stereochemically complex and highly substituted dehydropiperidines in a single step. springernature.com

Cycloaddition with Isocyanates

The reaction of 2-vinylaziridines with sulfonyl isocyanates can proceed via a [5+2] cycloaddition pathway to furnish seven-membered cyclic ureas. nih.gov This reaction is sensitive to solvent effects, with dichloromethane (B109758) favoring the formation of the seven-membered ring. nih.gov This method provides a straightforward route to these larger heterocyclic structures. nih.gov

In a different vein, the mechanical force-induced retro [2+2] cycloaddition of a 1,2-diazetidinone mechanophore can generate an isocyanate. rsc.org While not a direct reaction of "Aziridine, 1-ethyl-2-methylene-", this highlights the diverse ways isocyanates can be generated and participate in cycloadditions.

Catalytic Approaches to Cycloadditions

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of cycloaddition reactions involving aziridines. As previously mentioned, dibutyltin diiodide has been shown to be an effective catalyst for the [3+2] cycloaddition of 2-methyleneaziridines with 1,1-dicyanoalkenes. nih.govdntb.gov.ua

In the realm of asymmetric catalysis, chiral phosphoric acids have been successfully employed in the [4+2] cycloaddition of in situ generated ortho-quinone methides with 1-((2-aryl)vinyl)naphthalen-2-ols, leading to highly enantiomerically enriched polysubstituted chromanes. rsc.org While not directly involving "Aziridine, 1-ethyl-2-methylene-", this demonstrates the power of chiral catalysts in controlling the stereochemical outcome of cycloadditions of related systems. The development of chiral ligands for copper-catalyzed asymmetric [3+2] cycloadditions further underscores the importance of catalytic methods in accessing enantioenriched heterocyclic compounds. nih.gov

Rearrangement Reactions

Beyond cycloadditions, methyleneaziridines undergo a variety of rearrangement reactions, often triggered by thermal or catalytic conditions, leading to structurally diverse products.

nih.govspringernature.com-Stevens Rearrangement of Aziridinium Ylides

The Stevens rearrangement is a well-established transformation of ammonium (B1175870) ylides. wikipedia.org In the context of aziridines, the formation of an aziridinium ylide intermediate can be followed by a nih.govspringernature.com-Stevens rearrangement. This process is a key step in the [3+3] ring expansion of aziridines to dehydropiperidines, where the ylide undergoes a pseudo- nih.govspringernature.com-sigmatropic rearrangement. springernature.com

While the classic Stevens rearrangement is a 1,2-migration, related sigmatropic rearrangements, such as the nih.govnih.gov-Stevens rearrangement, have also been observed in aziridinium ylide chemistry, leading to ring-expanded products. researchgate.net The development of catalytic enantioselective springernature.comnih.gov-Stevens rearrangements has further expanded the synthetic utility of this reaction, allowing for the construction of chiral nitrogen-containing heterocycles. nih.govnih.gov

Other Thermally or Catalytically Induced Rearrangements

Methyleneaziridines can undergo thermal valence isomerization to cyclopropanimines. For instance, at elevated temperatures (e.g., 190 °C), certain methyleneaziridines rearrange to form cyclopropanimines, which can then further transform into isonitriles and alkenes. nih.gov

Thermally induced rearrangements of other heterocyclic systems, such as the conversion of 2-alkoxypyridines to N-alkylpyridones under flash vacuum pyrolysis conditions, provide a parallel for the types of transformations that can be expected with methyleneaziridines under sufficient thermal energy. researchgate.net

Functionalization of the Exocyclic Double Bond

The exocyclic double bond in 1-ethyl-2-methyleneaziridine represents a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This section explores the reactivity of this alkene moiety through oxidation reactions, interactions with organometallic reagents, and electrophilic substitution reactions.

Oxidation Reactions of the Alkene Moiety

The exocyclic double bond of 1-ethyl-2-methyleneaziridine is susceptible to various oxidation reactions, leading to the formation of functionalized aziridine derivatives. These reactions include photooxygenation, epoxidation, ozonolysis, and dihydroxylation.

Photooxygenation: While specific studies on the photooxygenation of 1-ethyl-2-methyleneaziridine are not extensively documented, the reaction of other N-substituted methyleneaziridines suggests a likely pathway. For instance, the photooxygenation of 1-tert-butyl-2-adamantylideneaziridine has been reported to proceed via a [2+2] cycloaddition with singlet oxygen to form a highly unstable dioxetane intermediate. This intermediate then rapidly decomposes to yield the corresponding ketone, in that case, adamantanone. A similar pathway is anticipated for 1-ethyl-2-methyleneaziridine, which would be expected to yield N-ethyl-aziridin-2-one and formaldehyde (B43269) upon decomposition of the dioxetane intermediate.

Epoxidation: The epoxidation of the exocyclic double bond of 1-ethyl-2-methyleneaziridine can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org This reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a syn-fashion, resulting in the formation of a spirocyclic epoxide, 1-ethyl-1-azaspiro[2.2]pentane-2-oxide. libretexts.orglibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane to prevent the opening of the newly formed epoxide ring. libretexts.org

Ozonolysis: Ozonolysis provides a method for the cleavage of the exocyclic double bond. masterorganicchemistry.com Treatment of 1-ethyl-2-methyleneaziridine with ozone (O₃) at low temperatures, followed by a reductive workup with a reagent like dimethyl sulfide (B99878) (DMS) or zinc, is expected to cleave the double bond to yield N-ethyl-aziridin-2-one and formaldehyde. masterorganicchemistry.comorganic-chemistry.org An oxidative workup, on the other hand, would likely lead to the formation of N-ethyl-aziridin-2-one and formic acid. masterorganicchemistry.com

Dihydroxylation: The syn-dihydroxylation of the exocyclic double bond can be accomplished using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). organic-chemistry.orgskku.edu This reaction proceeds through a cyclic osmate ester intermediate, which upon hydrolysis, yields the corresponding vicinal diol, (1-ethylaziridin-2-yl)methane-1,1-diol, with syn-stereochemistry. organic-chemistry.orgyoutube.com

| Oxidation Reaction | Reagent(s) | Major Product(s) |

| Photooxygenation | ¹O₂, light | N-ethyl-aziridin-2-one, Formaldehyde |

| Epoxidation | m-CPBA | 1-ethyl-1-azaspiro[2.2]pentane-2-oxide |

| Ozonolysis (Reductive) | 1. O₃; 2. DMS or Zn | N-ethyl-aziridin-2-one, Formaldehyde |

| Dihydroxylation | OsO₄, NMO | (1-ethylaziridin-2-yl)methane-1,1-diol |

Reactions with Organometallic Reagents at the Exocyclic Carbon

The exocyclic carbon of methyleneaziridines can be functionalized through reactions with organometallic reagents. This typically involves a deprotonation step to generate a nucleophilic intermediate, which can then react with various electrophiles.

While specific studies on 1-ethyl-2-methyleneaziridine are limited, research on analogous systems, such as 1-tert-butyl-2-methyleneaziridine, provides significant insight into this reactivity. Deprotonation at the exocyclic methylene group can be achieved using a strong base like sec-butyllithium (B1581126) in the presence of TMEDA, leading to the formation of a 2-lithiated methyleneaziridine intermediate. This organolithium species is a potent nucleophile and can react with a range of electrophiles to introduce various substituents at the exocyclic position.

The general reaction scheme involves the following steps:

Deprotonation of the methyleneaziridine with a strong organolithium base.

Reaction of the resulting lithiated intermediate with an electrophile.

| Electrophile | Product | Reference |

| MeOD | 1-tert-butyl-2-(deuteriomethylene)aziridine | skku.edu |

| MeI | 1-tert-butyl-2-ethylideneaziridine | skku.edu |

| PhCH₂Br | 1-tert-butyl-2-(2-phenylethylidene)aziridine | skku.edu |

| PhCHO | 2-(1-tert-butylaziridin-2-ylidene)-1-phenylethan-1-ol | skku.edu |

| Me₃SiCl | 1-tert-butyl-2-(trimethylsilylmethylene)aziridine | skku.edu |

It is expected that 1-ethyl-2-methyleneaziridine would undergo similar reactions, providing a versatile route to a variety of substituted aziridine derivatives.

Electrophilic Substitution Reactions at the Exocyclic Double Bond

The electron-rich nature of the exocyclic double bond in 1-ethyl-2-methyleneaziridine makes it susceptible to attack by electrophiles. These reactions can lead to either addition products or, in some cases, substitution with rearrangement.

Reaction with Halogens: The addition of halogens, such as bromine (Br₂), to the exocyclic double bond is expected to proceed via a cyclic halonium ion intermediate. chemguide.net Subsequent attack by the halide ion would lead to the formation of a di-halogenated aziridine. The reaction with bromine in an inert solvent would likely yield 1-ethyl-2-(dibromomethyl)aziridine. chemguide.netdocbrown.info

Reaction with Hydrogen Halides: The addition of hydrogen halides (HX) is predicted to follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond (the methylene carbon), and the halide adds to the more substituted carbon (the ring carbon). savemyexams.com However, the high ring strain and the presence of the nitrogen atom can influence the reaction pathway, potentially leading to ring-opening products. For instance, treatment of 1-ethyl-2-methyleneaziridine with hydrochloric acid has been shown to yield chloroacetone, indicating a more complex reaction cascade involving ring-opening rather than simple addition to the double bond. savemyexams.com

Reaction with Acid Chlorides: Methyleneaziridines can react with acid chlorides in a process that can be viewed as an electrophilic attack on the nitrogen atom, followed by rearrangement. However, considering the reactivity of the double bond, an alternative pathway involving the alkene cannot be entirely ruled out, although it is less commonly reported. The more established reaction involves nucleophilic attack of the nitrogen on the acyl chloride, leading to ring-opened products.

| Electrophile | Reagent | Expected/Observed Product | Reaction Type |

| Bromine | Br₂ in CCl₄ | 1-ethyl-2-(dibromomethyl)aziridine | Electrophilic Addition |

| Hydrogen Chloride | HCl | Chloroacetone | Ring-Opening |

| Tetracyanoethylene | TCNE | Spirocyclic adduct | [2+2] Cycloaddition |

Mechanistic Investigations of Aziridine, 1 Ethyl 2 Methylene Transformations

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for exploring the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Reaction Pathways

While Density Functional Theory (DFT) is a standard method for investigating the reaction pathways of complex organic molecules, including cycloadditions and rearrangements, specific DFT studies detailing the comprehensive reaction pathways for the transformations of "Aziridine, 1-ethyl-2-methylene-" are not extensively documented in the surveyed scientific literature. nih.govescholarship.org Generally, such studies on related systems involve calculating the energies of reactants, products, and intermediates to map out the most likely sequence of events in a chemical transformation. escholarship.orgresearchgate.net For methyleneaziridines, computational studies have been applied to understand their inherent strain energy; for instance, 2-methyleneaziridine is calculated to have a strain energy 12–13 kcal/mol higher than its parent aziridine (B145994), a factor that significantly influences its reactivity. nih.gov

Theoretical Predictions of Regioselectivity and Stereospecificity

Theoretical calculations are instrumental in predicting the outcomes of reactions where multiple products can form. DFT and other high-level computational methods can accurately predict the regioselectivity and stereospecificity of reactions by comparing the activation energies of different possible pathways. nih.gov For 1,3-dipolar cycloadditions of related systems, DFT calculations have been successfully used to predict the preferred regio-isomer by evaluating the potential energy surfaces and activation energies. nih.gov While these methods are powerful, specific theoretical predictions regarding the regioselectivity and stereospecificity of "Aziridine, 1-ethyl-2-methylene-" reactions are not available in the current body of literature.

Experimental Mechanistic Elucidation

Experimental techniques provide tangible evidence of reaction pathways and the transient species that govern them.

Isotope Labeling Studies to Determine Reaction Pathways

Isotope labeling is a definitive experimental method for tracing the path of atoms during a chemical reaction. A key study on the formation mechanism of N-alkyl methyleneaziridines, directly relevant to "Aziridine, 1-ethyl-2-methylene-", was conducted by Bottini and Olsen. They performed the ring-closing reaction in the presence of tritium-enriched ammonia (B1221849) (NT₃). nih.gov The resulting methyleneaziridine product was found to have the tritium (B154650) label exclusively at the C-3 position of the aziridine ring. nih.gov This finding ruled out a simple substitution mechanism and instead suggested an elimination-addition pathway, where a transient allene (B1206475) intermediate is formed and subsequently undergoes nucleophilic attack by the amine. nih.gov

Table 1: Isotope Labeling Experiment for Methyleneaziridine Formation

| Reactant System | Isotope Used | Key Observation | Implied Mechanism |

|---|---|---|---|

| Propargyl-like precursor in Ammonia | Tritium (³H) | Tritium incorporated exclusively at the C-3 position of the aziridine ring. nih.gov | Elimination-Addition via an allene intermediate. nih.gov |

Characterization of Reactive Intermediates (e.g., Aziridinium (B1262131) Ylides, 2-Aminoallyl Cations)

The high strain and unique electronic structure of "Aziridine, 1-ethyl-2-methylene-" give rise to highly reactive intermediates upon transformation.

Aziridinium Intermediates: Early work by Bottini and Roberts on the hydrolysis of "1-ethyl-2-methyleneaziridine" provides indirect evidence for an aziridinium intermediate. Treatment with hydrochloric acid yielded chloroacetone (B47974), suggesting that protonation of the nitrogen atom occurs first. nih.gov This protonation would generate a reactive aziridinium ion, which then undergoes nucleophilic attack by chloride, leading to ring-opening and subsequent rearrangement to the observed product. nih.gov

2-Aminoallyl Cations: In the presence of Lewis acids, methyleneaziridines are known to undergo ring-opening to form 2-aminoallyl cation intermediates. nih.gov While this has been demonstrated in detail for other methyleneaziridine derivatives, it represents a key mechanistic pathway available to "Aziridine, 1-ethyl-2-methylene-". The process involves the coordination of the Lewis acid to the nitrogen atom, which facilitates the cleavage of the C2-C3 bond of the aziridine ring to generate the stabilized 2-aminoallyl cation. This electrophilic intermediate is then poised to react with various nucleophiles or participate in cycloaddition reactions. nih.gov

Table 2: Key Reactive Intermediates in Methyleneaziridine Transformations

| Intermediate | Generating Conditions | Subsequent Reaction Type |

|---|---|---|

| Aziridinium Ion | Brønsted Acid (e.g., HCl) nih.gov | Nucleophilic Ring-Opening nih.gov |

| 2-Aminoallyl Cation | Lewis Acid (e.g., BF₃·Et₂O) nih.gov | Cycloadditions ([4+3]), Nucleophilic Attack nih.gov |

Kinetic Studies of Aziridine Reactivity

Detailed kinetic studies on the reactivity of Aziridine, 1-ethyl-2-methylene- are not extensively documented in the available literature. The high reactivity and potential for rapid polymerization of methyleneaziridines can complicate classical kinetic analysis. However, qualitative and semi-quantitative data from various studies provide insights into the factors influencing its reaction rates.

The reactivity of the exocyclic double bond is a key feature of Aziridine, 1-ethyl-2-methylene-. One of the notable reactions is its [2+2] cycloaddition with electron-deficient alkenes. For instance, the reaction with tetracyanoethylene (B109619) (TCNE) in refluxing acetone (B3395972) proceeds to form a spiroadduct. nih.gov While specific rate constants for this reaction are not reported, the reaction conditions provide a qualitative sense of the activation energy required.

Table 1: Reaction Conditions for the Cycloaddition of Aziridine, 1-ethyl-2-methylene- with TCNE nih.gov

| Reactant | Reagent | Solvent | Conditions | Yield |

| Aziridine, 1-ethyl-2-methylene- | Tetracyanoethylene (TCNE) | Acetone | Reflux | 60% |

The strained aziridine ring is susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions. Protonation of the nitrogen atom activates the ring towards attack by nucleophiles. For example, treatment with hydrochloric acid leads to the formation of chloroacetone, which can be isolated as its 2,4-dinitrophenylhydrazone derivative. nih.gov Similarly, hydrolysis with aqueous sulfuric acid in the presence of 2,4-dinitrophenylhydrazine (B122626) yields an osazone. nih.gov The kinetics of these ring-opening reactions are expected to be dependent on the acid concentration and the nature of the nucleophile, though quantitative data remains scarce.

Stereochemical Control and Chirality Transfer Mechanisms

The stereochemical outcome of reactions involving Aziridine, 1-ethyl-2-methylene- is a critical aspect of its synthetic utility. The nitrogen atom of the aziridine ring can act as a stereocenter, and its configuration, along with the substitution pattern, can significantly influence the stereochemistry of the products.

Mechanisms of stereochemical control often revolve around the facial selectivity of attack on the exocyclic double bond or the stereospecificity of ring-opening reactions. The N-ethyl group, while not a traditional chiral auxiliary, can exert a degree of stereocontrol by influencing the conformational preferences of the molecule and the transition states of its reactions.

In the context of cycloaddition reactions, the approach of the reacting partner to the methylene (B1212753) group can be directed by the substituent on the nitrogen atom. For methyleneaziridines bearing a chiral motif on the nitrogen, the nature of this substituent has been shown to influence the diastereoselectivity of [2+2] cycloadditions. nih.gov Increasing the steric bulk of the N-substituent can enhance the diastereoselectivity.

Furthermore, in reactions involving the generation of new stereocenters, the inherent chirality of a substituted aziridine ring can be transferred to the product. For instance, in the deprotonation-alkylation of methyleneaziridines, the introduction of a chiral element on the nitrogen atom has been explored to induce enantioselectivity, albeit with modest success in some cases. nih.gov

A study on the rhodium-catalyzed [3+3] ring expansion of N-substituted aziridines with vinyl diazoacetates provides insight into diastereoselectivity. For an N-ethyl substituted aziridine, the reaction proceeded with high diastereoselectivity, indicating that the N-substituent plays a significant role in controlling the stereochemical course of the reaction.

Table 2: Diastereoselectivity in the [3+3] Ring Expansion of an N-Ethyl Aziridine

| Aziridine Substrate | Carbene Precursor | Catalyst | Diastereomeric Ratio (dr) |

| N-Ethyl-2-alkylaziridine | Phenyl-substituted diazoacetate | Rh₂(OAc)₄ | >19:1 |

The mechanism of chirality transfer in these reactions is often rationalized by considering the transition state geometries. The reacting species are thought to adopt a conformation that minimizes steric interactions, leading to the preferential formation of one diastereomer. The planarity of the N-aziridinyl radical, which can be generated under photochemical conditions, also has implications for stereocontrol, as subsequent reactions can occur from either face unless sterically hindered. nih.gov

Applications in Complex Molecule Synthesis and Natural Product Analogues

Synthesis of Nitrogen-Containing Heterocycles

The unique structure of 1-ethyl-2-methyleneaziridine facilitates its use in ring-expansion and cycloaddition reactions to generate larger, more complex heterocyclic scaffolds.

Azetidines, four-membered nitrogen heterocycles, are important structural motifs in many biologically active compounds. rsc.orgmagtech.com.cn The synthesis of azetidines can be achieved through the ring expansion of aziridines. One notable method involves the reaction of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol, which proceeds through an intermediate 2-bromomethyl-2-methylaziridine that subsequently rearranges to a 3-bromoazetidine. researchgate.net This aziridine-to-azetidine rearrangement highlights a potential pathway from substituted aziridines to functionalized azetidines. researchgate.net While direct conversion of 1-ethyl-2-methyleneaziridine is not explicitly detailed, the principle of ring expansion from an aziridine (B145994) core is a well-established strategy for azetidine (B1206935) synthesis. researchgate.netorganic-chemistry.org

Methyleneaziridines can undergo rearrangements that could potentially lead to azetidine structures. The reactivity of azetidines is driven by a significant ring strain, which is less than that of aziridines, making them more stable yet synthetically versatile. rsc.org

The piperidine (B6355638) ring is a ubiquitous feature in numerous alkaloids and pharmaceuticals. whiterose.ac.ukmdma.chmdpi.com 1-Ethyl-2-methyleneaziridine and its analogues have proven to be effective synthons for constructing piperidine and tetrahydropyridine (B1245486) rings.

A significant application is in multicomponent reactions for the synthesis of 2-substituted piperidines. For example, a multi-component coupling reaction involving (S)-1-(1-phenylethyl)-2-methyleneaziridine, an organocuprate, and an electrophile can efficiently assemble substituted piperidines. rsc.org This strategy was famously used in a concise asymmetric synthesis of the hemlock alkaloid, (S)-coniine. rsc.org The process involves the reaction of the methyleneaziridine with methylmagnesium chloride, followed by the addition of 1,3-diiodopropane (B1583150), to construct the piperidine skeleton. rsc.org

Another approach involves the radical 5-exo cyclization of 2-methylene-N-substituted aziridines that contain a phenylselenide group, which yields 5-methylenepiperidines. whiterose.ac.uk Furthermore, alkylative ring-opening of bicyclic aziridinium (B1262131) ions, generated in situ from 4-hydroxybutylaziridines, with organocopper reagents successfully affords 2-alkyl-substituted piperidines. researchgate.net

The synthesis of N-substituted-1,2,3,6-tetrahydropyridines has also been explored, although often starting from different precursors like substituted pyridines. researchgate.netresearchgate.net However, the versatility of the methyleneaziridine core suggests its potential utility in accessing tetrahydropyridine scaffolds through different cycloaddition or rearrangement pathways. nih.gov

Table 1: Synthesis of Piperidine Derivatives from Methyleneaziridines

| Starting Methyleneaziridine | Reagents | Product | Yield | Reference |

| (S)-1-(1-phenylethyl)-2-methyleneaziridine | 1. MeMgCl, 1,3-diiodopropane; 2. H₂, Pd/C | (S)-Coniine hydrochloride | - (≥95% ee) | rsc.org |

| (S)-1-(1-phenylethyl)-2-methyleneaziridine | MeMgCl, 1,3-diiodopropane, Me₃SiCN, AcOH | 2-Substituted piperidine-2-carbonitrile | 55% | rsc.org |

| N-Substituted 2-methyleneaziridine | Tri-n-butyltin hydride, AIBN | 5-Methylene piperidines | - | whiterose.ac.uk |

β-Lactams (2-azetidinones) are core structural components of many widely used antibiotics and are valuable synthetic intermediates. nih.govnih.gov One of the key methods for synthesizing β-lactams is through the carbonylation of aziridines. nih.gov The regio- and stereospecific carbonylation of chiral aziridines, catalyzed by rhodium complexes like [Rh(CO)₂Cl]₂, can produce the corresponding β-lactams in high yields with complete retention of configuration. nih.gov This process involves the insertion of carbon monoxide into one of the C-N bonds of the aziridine ring.

While direct carbonylation of 1-ethyl-2-methyleneaziridine is not prominently documented, the synthesis of α-methylene-β-lactams has been achieved through other routes, indicating the importance of this structural motif. acs.org The general applicability of aziridine carbonylation suggests a feasible pathway for converting methyleneaziridines into functionalized β-lactams. organic-chemistry.org

Pyrroles are fundamental heterocyclic structures found in many natural products and pharmaceuticals. nih.gov An atom-economical synthesis of multi-substituted pyrroles can be achieved starting from aziridines. nih.gov The methodology involves a regiospecific ring-opening of the aziridine followed by an intramolecular cyclization with a carbonyl group at the γ-position, typically in the presence of a Lewis or protic acid. nih.gov This process is highly efficient as it incorporates all atoms of the reactants into the final product, with only the elimination of water. nih.gov

Although classical methods like the Paal-Knorr reaction are common, syntheses starting from aziridines offer an alternative pathway to highly functionalized pyrroles. nih.govorgsyn.org

The reactivity of methyleneaziridines extends to the synthesis of other important heterocyclic systems.

Oxazolidin-2-ones: These are valuable chiral auxiliaries and are present in several pharmaceuticals. A novel one-pot synthesis allows for the preparation of enantiomerically pure 5-functionalized oxazolidin-2-ones from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.org The reaction proceeds via a regioselective opening of the aziridine ring, initiated by acylation of the nitrogen, followed by intramolecular cyclization, all while retaining the original stereochemistry. bioorg.org Bicyclic methylene (B1212753) aziridines have also been used in ring-opening reactions to synthesize 4,5-disubstituted oxazolidin-2-ones. dnu.dp.ua

Aziridineureas: The reaction of bicyclic methylene aziridines with nucleophiles has been shown to be a viable route for the synthesis of aziridineureas. dnu.dp.ua

Oxazolines: These five-membered heterocycles can be synthesized from the reaction of 2-arylaziridines with alkoxycarbonylketenes, generated from 2-diazo-3-oxoalkanoates. nih.gov This reaction proceeds via an electrophilic ring expansion under microwave heating and does not require any catalysts. nih.gov

Table 2: Synthesis of Various Heterocycles from Aziridine Derivatives

| Aziridine Derivative | Reagents | Product | Yield | Reference |

| Chiral aziridine-2-carboxylate | Methyl chloroformate, CH₃CN | 2-Oxazolidinone-5-carboxylate | 92% | bioorg.org |

| 2-Arylaziridines | Ethyl 2-diazo-3-oxobutanoate, DCE, MW | Ethyl 2-(oxazolin-2-yl)alkanoates | Good to Excellent | nih.gov |

| Bicyclic methylene aziridine | Nucleophiles | Aziridineurea | - | dnu.dp.ua |

| Bicyclic methylene aziridine | Nucleophiles | 4,5-Disubstituted oxazolidin-2-one | - | dnu.dp.ua |

Asymmetric Synthesis of Chiral Amines and Amino Acid Derivatives

Chiral amines and amino acids are fundamental building blocks in medicinal chemistry and natural product synthesis. nih.govnih.gov The strained ring of 1-ethyl-2-methyleneaziridine and its derivatives can be opened stereoselectively to provide access to a wide range of these valuable chiral compounds. researchgate.netrsc.org

The asymmetric synthesis of terminal aziridines can be achieved via methylene transfer from sulfonium (B1226848) ylides to imines, which can then serve as precursors for chiral amines. nih.gov Furthermore, the ring-opening of "non-activated" chiral aziridines, such as those with an α-methylbenzyl group on the nitrogen, can be accomplished using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). researchgate.net This reaction provides access to β-fluoroamines, which are valuable precursors for various nitrogen-containing compounds. researchgate.net

Methyleneaziridines bearing a chiral motif on the nitrogen atom can be used to synthesize homochiral amines with high diastereoselectivity. rsc.org For instance, the reaction of (S)-1-(1-phenylethyl)-2-methyleneaziridine with organocuprates leads to chiral amines with excellent enantiomeric excess. rsc.org

The synthesis of novel amino acid derivatives containing azetidine or oxetane (B1205548) rings has also been developed, often through Michael additions to α,β-unsaturated esters derived from the corresponding heterocycles. mdpi.com While not a direct application of 1-ethyl-2-methyleneaziridine, it showcases the broader interest in synthesizing amino acids incorporating small, strained heterocyclic rings. The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) is another powerful method for the asymmetric synthesis of a wide variety of tailor-made α-amino acids. nih.govrsc.org

Role as a Chiral Auxiliary in Organic Transformations

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com This strategy is fundamental for producing enantiomerically pure compounds, which is crucial in fields like pharmaceuticals and natural product synthesis. wikipedia.orgresearchgate.net The auxiliary, being chiral itself, creates a diastereomeric intermediate that allows for stereoselective reactions, after which it can be removed and often recovered. wikipedia.orgsigmaaldrich.com

While 1-ethyl-2-methyleneaziridine itself is not chiral, replacing the ethyl group with a chiral moiety, such as (S)-1-phenylethylamine, transforms the methyleneaziridine into a powerful chiral auxiliary. nih.gov The N-(1-phenylethyl) group has been effectively used in the synthesis of various biologically significant compounds. nih.gov For instance, the chiral nitrogen substituent directs the stereochemical outcome of reactions involving the aziridine ring.

One notable application involves the synthesis of the veterinary antimicrobial drug Florfenicol. nih.gov In this process, a ketone is reacted with (S)-1-phenylethylamine to produce a chiral aziridine ketone with high diastereomeric excess (de 98.8%). nih.gov The subsequent reduction of the ketone and ring-opening of the aziridine are stereochemically influenced by the chiral auxiliary, ultimately leading to the desired stereoisomer of the final product after the auxiliary's removal. nih.gov This demonstrates how the chiral group on the aziridine nitrogen effectively controls the formation of new stereocenters during the synthetic sequence. researchgate.netnih.gov

Development of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.orgnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.orgnih.gov Methyleneaziridines have proven to be excellent substrates for the development of novel MCRs. nih.gov

A significant MCR involving 1-alkyl-2-methyleneaziridines enables the rapid synthesis of a variety of 1,3-disubstituted propanones. nih.gov This process involves the sequential formation of two new carbon-carbon bonds in a single pot. nih.gov The reaction begins with the ring-opening of the methyleneaziridine at the C-3 position by an organocopper reagent in the absence of a Lewis acid. nih.gov This step forms a metalloenamine intermediate, which is then trapped in situ by an electrophile (such as an alkyl halide) to yield the final 1,3-disubstituted propan-2-one product. nih.gov

The versatility of this MCR has been demonstrated with a range of Grignard reagents and electrophiles. nih.gov The reaction tolerates alkyl, aryl, and benzylic Grignard reagents, as well as various electrophiles including alkyl iodides, bromides, tosylates, epoxides, and aldehydes. nih.gov This methodology was successfully applied to the one-pot synthesis of (Z)-6-heneicosen-11-one, a sex attractant of the Tussock moth. nih.gov

Table 1: Examples of 1,3-Disubstituted Propanones Synthesized via MCR

| Grignard Reagent (RMgX) | Electrophile (E-X) | Product | Yield (%) |

| MeMgCl | PhCH₂Br | 1-Phenyl-3-methylbutan-2-one | 81 |

| PhMgCl | MeI | 1-Phenyl-3-methylpropan-2-one | 75 |

| n-BuMgCl | Allyl Bromide | Non-7-en-4-one | 72 |

| MeMgCl | I(CH₂)₄Cl | 6-Chloro-3-methylhexan-2-one | 65 |

| EtMgCl | Propylene Oxide | 1-Hydroxy-3-ethylhexan-4-one | 55 |

Data sourced from Hayes, J. F., et al., J Org Chem, 2002. nih.gov

Phosphonates, particularly α-aminophosphonates, are compounds of significant interest due to their biological activities. metu.edu.tr Synthetic methods have been developed to incorporate a phosphonate (B1237965) group into aziridine-containing molecules. While not always a classical multi-component reaction, the synthesis of aziridinyl phosphonates often involves sequential, one-pot procedures starting from activated vinyl phosphonates or similar precursors. metu.edu.trnih.gov

One established route is the Gabriel-Cromwell reaction, where a vinyl phosphonate is first brominated and then reacted with a primary amine to form the aziridine 2-phosphonate. metu.edu.tr A modified approach uses acetyl phosphonate to generate an α-tosylated vinyl phosphonate, which then reacts with amines to yield the desired aziridinyl phosphonates in good yields. metu.edu.tr

More directly related to the parent structure, aziridine N-methylenephosphonates can be synthesized. These reactions provide a direct link between the nitrogen of the aziridine ring and a phosphonate group via a methylene bridge. rsc.org This transformation allows for the creation of a diverse library of phosphonate derivatives by varying the substituent on the aziridine ring. rsc.org

Table 2: Methods for Aziridinyl Phosphonate Synthesis

| Starting Material | Key Reagents | Product Type | Reference |

| Vinyl Phosphonate | Bromine, Primary Amine | Aziridine 2-phosphonate | metu.edu.tr |

| Acetyl Phosphonate | DBU, Tosyl Chloride, Primary Amine | Aziridine 2-phosphonate | metu.edu.tr |

| Substituted Aziridine | Paraformaldehyde, Diethyl Phosphite | Aziridine N-methylenephosphonate | rsc.org |

Total Synthesis Strategies Utilizing Methyleneaziridines (e.g., (S)-Coniine)

The synthetic utility of methyleneaziridine-based MCRs is powerfully demonstrated in the total synthesis of natural products. researchgate.net A notable example is the asymmetric synthesis of (S)-Coniine, the toxic piperidine alkaloid famously associated with the death of Socrates. researchgate.netwikipedia.orgresearchgate.net (S)-Coniine is characterized by a piperidine ring with a propyl group at the C-2 position. nih.govnih.gov

The synthesis leverages a chiral methyleneaziridine, specifically 1-(S)-1-phenylethyl-2-methyleneaziridine, as a key starting material. researchgate.netnih.gov This chiral building block undergoes a multi-component reaction involving a Grignard reagent and an electrophile to construct the carbon skeleton. For example, treatment with MeMgCl followed by 1,3-diiodopropane and then a cyanide source can efficiently produce a substituted piperidine precursor in a single step. nih.gov This key transformation simultaneously forms multiple C-C bonds and the C-N bond, rapidly assembling the core structure of the target molecule. nih.gov The chiral auxiliary (the 1-phenylethyl group) is then cleaved to afford the final natural product, (S)-Coniine, with high enantiomeric purity. nih.govresearchgate.net

Advanced Methodologies and Future Research Directions

Catalytic Asymmetric Transformations Beyond Traditional Chiral Auxiliaries

The development of catalytic asymmetric methods for reactions involving methyleneaziridines is a significant area of research, aiming to produce enantiomerically enriched products without the need for stoichiometric chiral auxiliaries. While the use of chiral auxiliaries on the nitrogen atom has shown high levels of asymmetric induction in certain reactions, the focus is shifting towards more efficient catalytic systems. nih.gov

Early attempts at achieving enantioselectivity in the deprotonation-alkylation of methyleneaziridines using chiral agents like (S,S)-(+)-bis(dimethylamino)-2,3-dimethoxybutane resulted in very modest success. nih.gov This highlighted the need for more effective strategies. Modern approaches are exploring the use of chiral Lewis acids and transition metal catalysts to control the stereochemical outcome of reactions. For instance, chiral zirconium catalysts have been found effective in the asymmetric ring-opening of meso-aziridines. rsc.org Similarly, copper(I)/L-proline complexes have been utilized for the diastereoselective radical aminotrifluoromethylation of alkenes to synthesize aziridines with multiple chiral centers. rsc.org

Future research in this area will likely focus on the design and application of novel chiral ligands for transition metals and the development of potent organocatalysts. The goal is to achieve high enantioselectivity and diastereoselectivity in a variety of transformations involving 1-ethyl-2-methyleneaziridine, such as cycloadditions, ring-opening reactions, and functionalization of the exocyclic double bond. The development of catalysts that can effectively control the facial selectivity of approaching reagents to the planar exocyclic methylene (B1212753) group is a key challenge.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The inherent reactivity of "Aziridine, 1-ethyl-2-methylene-" stems from its strained three-membered ring and the reactive exocyclic double bond. nih.govrsc.org This has led to the exploration of various transformations, including cycloaddition reactions, nucleophilic ring-opening, and radical cascades. nih.gov

Cycloaddition Reactions: The exocyclic double bond of 1-ethyl-2-methyleneaziridine readily participates in [2+2] cycloaddition reactions with electron-deficient alkenes like tetracyanoethylene (B109619). nih.govrsc.org Additionally, methyleneaziridines can act as 1,3-dipoles in [3+2] cycloadditions, leading to the formation of five-membered heterocyclic rings. mdpi.com For example, the reaction with isocyanates catalyzed by Bu2SnI2/LiI yields 4-methylene-2-imidazolidinones. nih.gov Transition metal-catalyzed cycloadditions, such as the palladium-catalyzed ring expansion with carbon monoxide to form 3-methyleneazetidin-2-ones, further showcase the versatility of this scaffold. nih.gov

Ring-Opening Reactions: The strained aziridine (B145994) ring is susceptible to nucleophilic attack, particularly after protonation of the nitrogen atom. Treatment of 1-ethyl-2-methyleneaziridine with hydrochloric acid leads to ring opening and the formation of chloroacetone (B47974). nih.govrsc.org Organometallic promoters can facilitate the ring-opening with carbon-based nucleophiles, generating metalloenamines that can be trapped with electrophiles. nih.gov

Radical and Rearrangement Reactions: Methyleneaziridines can undergo radical-initiated cascade reactions, leading to the formation of more complex heterocyclic systems like piperidines and indolizidines. nih.gov Thermally induced valence isomerization to cyclopropanimines has also been observed. nih.gov More recent research has explored the generation of 2-amidoallyl cations from methyleneaziridines, which can participate in [4+3] cycloadditions with dienes like furan. nih.gov

Future research will likely uncover even more unprecedented transformations. This could involve exploring their reactivity with novel reagents, under photoredox catalysis, or through the use of computational chemistry to predict and then experimentally verify new reaction pathways. The development of reagent-controlled ring expansion reactions to access larger heterocycles is also a promising avenue. nih.gov

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. chemistryjournals.netunibo.it For the synthesis of aziridines, this involves moving away from hazardous reagents and solvents, improving atom economy, and reducing waste streams. nih.gov

Traditional methods for synthesizing aziridines often have limitations that are at odds with green chemistry principles, such as the need for sacrificial leaving groups and the difficulty in controlling stereoselectivity, which can lead to wasteful separation processes. nih.gov Aza-Michael-initiated ring-closing (aza-MIRC) and the aza-Darzens reaction are classical metal-free methods that present some of these challenges. nih.gov

Recent advancements are focusing on developing more sustainable approaches. This includes the use of environmentally benign solvents, biocatalysis, and energy-efficient methods like microwave-assisted synthesis. chemistryjournals.net For instance, a flow-batch approach using the green solvent cyclopentyl methyl ether (CPME) has been developed for the synthesis of 2H-azirines and their subsequent conversion to functionalized NH-aziridines. nih.gov This method offers a safer and potentially automatable route to these strained heterocycles. nih.gov The use of organocatalysts in aza-MIRC reactions represents another step towards greener aziridination protocols. nih.gov

Future research will continue to build on these foundations, aiming to develop catalytic, atom-economical, and environmentally friendly methods for the synthesis of 1-ethyl-2-methyleneaziridine and its derivatives. This could involve the use of renewable starting materials, enzymatic transformations, and processes that minimize or eliminate the use of protecting groups.

Integration with Flow Chemistry and Continuous Processing Techniques

Flow chemistry and continuous processing offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for automation. nih.govevonik.com These benefits are particularly relevant for reactions involving highly reactive or unstable intermediates, such as those often encountered in methyleneaziridine chemistry.

The synthesis of aziridines has been successfully adapted to continuous flow systems. For example, a continuous-flow synthesis of aziridines via palladium-catalyzed C(sp3)-H activation has been reported. nih.gov This flow process could be coupled with a subsequent ring-opening reaction, demonstrating the potential for integrated multi-step continuous synthesis. nih.gov The development of a mixed flow-batch approach for the synthesis of functionalized NH-aziridines from vinyl azides further highlights the utility of flow chemistry in handling potentially hazardous transformations. nih.gov

The integration of 1-ethyl-2-methyleneaziridine chemistry with flow technology presents numerous opportunities. Reactions that are difficult or dangerous to scale up in batch, such as those involving highly exothermic steps or the use of hazardous reagents, could be safely and efficiently performed in a continuous manner. evonik.com Furthermore, flow chemistry allows for precise control over reaction parameters, which can lead to improved yields and selectivities. The development of modular continuous pilot plants allows for the streamlined scale-up of these processes from the laboratory to industrial production. evonik.com

Future research in this area will likely focus on developing fully integrated continuous processes for the synthesis and subsequent transformation of 1-ethyl-2-methyleneaziridine. This could involve the use of packed-bed reactors with immobilized catalysts, in-line purification techniques, and real-time reaction monitoring to ensure process control and product quality. researchgate.net

Challenges and Opportunities in Methyleneaziridine Chemistry

Despite the significant progress in the field, several challenges remain in the chemistry of methyleneaziridines, including "Aziridine, 1-ethyl-2-methylene-".

Challenges:

Stability: Methyleneaziridines can be prone to degradation, which can complicate their synthesis, purification, and storage. nih.gov

Stereocontrol: Achieving high levels of stereocontrol in reactions involving methyleneaziridines, particularly in catalytic asymmetric transformations, remains a significant hurdle. nih.govnih.gov

Synthesis of Substituted Methyleneaziridines: The synthesis of methyleneaziridines with specific substitution patterns, especially those with aryl or electron-withdrawing groups on the nitrogen atom, can be challenging. nih.gov

Scalability: Scaling up the synthesis and reactions of methyleneaziridines can be problematic due to their reactivity and potential instability.

Opportunities:

Novel Building Blocks: The unique reactivity of methyleneaziridines makes them valuable synthons for the construction of a wide range of complex nitrogen-containing molecules, including alkaloids and other biologically active compounds. nih.govnih.gov

Development of New Catalytic Systems: The need for improved stereocontrol provides a strong impetus for the development of novel chiral catalysts and catalytic methodologies. rsc.orgrsc.org

Interdisciplinary Research: The study of methyleneaziridines offers opportunities for collaboration between synthetic organic chemists, computational chemists, and materials scientists. frontiersin.org

Green Chemistry and Continuous Processing: The challenges associated with the stability and reactivity of methyleneaziridines make them ideal candidates for the application of green chemistry principles and continuous flow technologies. chemistryjournals.netnih.gov

Q & A

Q. How can ring-opening reactions of aziridine derivatives be studied for drug design?

- Methodological Answer :

- Structural Probes : Use X-ray crystallography (e.g., GBA-inhibitor complexes) to map nucleophilic attack sites .

- Kinetic Isotope Effects (KIEs) : Deuterium labeling at the aziridine methine group (C-5) to elucidate transition states .

Data Contradiction Analysis

- Example : Conflicting aziridine vibrational assignments in vs. prior studies.

- Resolution : Reassign ν1–ν17 modes using force constants from CCSD(T)/cc-pVTZ calculations, validated via rotational constants (B0 = 0.34 cm⁻¹) .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.